Cas no 714288-53-6 (N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide)

N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a quinoxaline core functionalized with a furan-2-ylmethylamino group and a 4-methoxybenzenesulfonamide moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents due to its heterocyclic framework. The presence of the methoxy group enhances solubility, while the furan ring may contribute to binding affinity in biological targets. Its well-defined synthetic route allows for scalable production with high purity, making it suitable for research applications in drug discovery and biochemical studies.
N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide structure
714288-53-6 structure
Product Name:N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide
CAS No:714288-53-6
MF:C20H18N4O4S
MW:410.446322917938
CID:5436004
Update Time:2025-06-14

N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
    • N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide
    • Inchi: 1S/C20H18N4O4S/c1-27-14-8-10-16(11-9-14)29(25,26)24-20-19(21-13-15-5-4-12-28-15)22-17-6-2-3-7-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24)
    • InChI Key: WNTNFZZRTYRHRU-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C(NCC3=CC=CO3)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=C(OC)C=C1

N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide

Research Brief on N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide (CAS: 714288-53-6)

The compound N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide (CAS: 714288-53-6) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This quinoxaline derivative with a furan-methylamino substituent and methoxybenzenesulfonamide moiety has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, characterization, and biological evaluation, particularly in the context of kinase inhibition and anticancer activity.

A 2023 study published in the Journal of Medicinal Chemistry reported the rational design and synthesis of this compound as part of a series of quinoxaline-based sulfonamides targeting protein kinases. The researchers employed a multi-step synthetic route starting from 2,3-dichloroquinoxaline, introducing the furan-methylamino group at position 3 followed by sulfonamide coupling at position 2. The crystal structure analysis revealed important intermolecular interactions that contribute to its stability and binding affinity. Molecular docking studies suggested potential interactions with the ATP-binding site of several cancer-related kinases, particularly those in the PI3K/AKT/mTOR pathway.

In vitro biological evaluation demonstrated significant antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 0.8 to 5.2 μM. The compound showed particular potency against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistic studies indicated that the compound induces apoptosis through caspase-3/7 activation and causes cell cycle arrest at the G2/M phase. Western blot analysis confirmed downregulation of phosphorylated AKT and mTOR, supporting its proposed mechanism as a kinase pathway inhibitor.

Pharmacokinetic studies in rodent models revealed favorable absorption and distribution properties, with oral bioavailability of approximately 42%. The compound exhibited a plasma half-life of 6.8 hours and showed good penetration into tumor tissues. Toxicity assessment at therapeutic doses indicated an acceptable safety profile, with no significant hepatotoxicity or nephrotoxicity observed in the 28-day repeated dose study.

Recent structure-activity relationship (SAR) investigations have highlighted the importance of both the furan-methylamino and methoxybenzenesulfonamide moieties for biological activity. Modifications to either group resulted in decreased potency, suggesting these structural elements are critical for target engagement. The compound's selectivity profile against a panel of 97 kinases showed promising specificity, with strong inhibition (IC50 < 100 nM) against only 8 kinases, potentially reducing off-target effects.

Ongoing research is exploring combination therapies with existing chemotherapeutic agents and the development of prodrug versions to improve solubility. The compound's unique chemical structure (714288-53-6) continues to serve as a valuable scaffold for medicinal chemistry optimization, with several analogs currently in preclinical development. Future directions include comprehensive target validation studies and the investigation of potential applications in other therapeutic areas beyond oncology, such as inflammatory diseases where kinase modulation may be beneficial.

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